molecular formula C20H23N3O2 B14949693 N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B14949693
M. Wt: 337.4 g/mol
InChI Key: ZZPCVCGQCFSQHR-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoylpiperazino)ethyl]benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzamide group attached to a piperazine ring, which is further substituted with a benzoyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Benzoylpiperazino)ethyl]benzamide typically involves the reaction of 4-benzoylpiperazine with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-Benzoylpiperazino)ethyl]benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Benzoylpiperazino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of N-[2-(4-Benzoylpiperazino)ethyl]benzamide.

    Reduction: Secondary amines derived from the reduction of the benzamide group.

    Substitution: Substituted benzamides with various functional groups attached to the benzamide moiety.

Scientific Research Applications

N-[2-(4-Benzoylpiperazino)ethyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-Benzoylpiperazino)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds have a similar structure but with a piperidine ring instead of a piperazine ring.

    N-Benzylpiperazine derivatives: These compounds have a benzyl group attached to the piperazine ring instead of a benzoyl group.

Uniqueness

N-[2-(4-Benzoylpiperazino)ethyl]benzamide is unique due to the presence of both benzamide and benzoyl groups attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H23N3O2/c24-19(17-7-3-1-4-8-17)21-11-12-22-13-15-23(16-14-22)20(25)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,24)

InChI Key

ZZPCVCGQCFSQHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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